molecular formula C11H18N2O3 B1381239 tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1803571-82-5

tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1381239
CAS No.: 1803571-82-5
M. Wt: 226.27 g/mol
InChI Key: FBLFHEQOJHWNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS RN 1803571-82-5) is a high-purity bicyclic building block of significant interest in medicinal and organic chemistry . Its molecular formula is C11H18N2O3, with a molecular weight of 226.27 g/mol . This compound features a rigid [3.2.1]octane scaffold substituted with two nitrogen atoms and a ketone group, while the tert-butyloxycarbonyl (Boc) group serves as a protective moiety, enhancing the compound's solubility and stability during synthetic processes . The diazabicyclo[3.2.1]octane framework is a key structural motif in the development of novel β-lactamase inhibitors, which are crucial for combating antibacterial resistance . The mechanism of action for related compounds often involves interaction with enzyme active sites; for instance, similar 4-oxo derivatives are noted for their spatial compatibility with β-lactamase enzymes, leading to effective inhibition . Beyond this primary application, the compound's reactive functional groups, including the ketone and the protected amine, make it a versatile intermediate for further chemical transformations, such as oxidation, reduction, and substitution reactions, enabling the construction of complex molecules for various research applications . It is supplied with a purity of ≥97% and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLFHEQOJHWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The compound tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a diazabicyclooctane derivative, which can be synthesized through various chemical reactions. These methods often involve cycloaddition, rearrangement, and lactone ring formation.

Synthesis via 3-Oxidopyraziniums

One method involves using 3-oxidopyraziniums in 1,3-dipolar cycloadditions with acrylate derivatives.

  • Reaction : 3-oxidopyraziniums react with acrylates like methyl methacrylate. The presence of a 4-methoxybenzyl (PMB) group at N-1 can improve solubility and simplify NMR spectra interpretation.
  • Domino Process : The formation of the target compound proceeds via a domino process:
    • A 1,3-dipolar cycloaddition between 3-oxidopyrazinium and methyl methacrylate yields a 3,8-diazabicyclo[3.2.1]octane intermediate.
    • A skeletal rearrangement converts the intermediate into a 2,5-diazabicyclo[2.2.2]octane.
    • Lactone ring formation.
  • Example :
    • Reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide with tert-butyl acrylate at room temperature for 1.5 hours.
    • Purification by flash chromatography using CH2Cl2/MeOH (99:1) as eluent to yield tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (63% yield) and tert-butyl 5-(4-methoxybenzyl)-1-methyl-6-methylene-3-oxo-2,5-diazabicyclo[2.2.2]octane-7-carboxylate (7% yield) as a byproduct.

Synthesis of Methyl tert-Butoxycarbonyl Pyroglutamate

  • React 143 g of methyl tert-butoxycarbonyl pyroglutamate with 218 g of BOC anhydride and 122 g of 4-dimethylaminopyridine in 500 ml of dichloromethane solution.
  • Stir the reaction mixture at room temperature for 12 hours.
  • Wash the reaction solution twice with dilute hydrochloric acid and once with saturated brine.
  • Dry the solution to obtain the product with a 75% yield.
  • Characterization: 1H-NMR (CDCl3): 4.59 (s, 1H), 3.7 (s, 3H), 2.6 (m, 1H), 2.5 (m, 1H), 2.3 (m, 1H), 2.0 (m, 1H), 1.49 (s, 9H).

Synthesis of Methyl tert-Butoxycarbonyl-5-hydroxypyrrolidine-2-carboxylate

  • Dissolve 10 g of methyl tert-butoxycarbonyl pyroglutamate in ethanol.
  • Add 5 g of sodium triethylborohydride to the ethanol solution at zero degrees Celsius.
  • React for 2 hours, then add saturated aqueous sodium bicarbonate solution at zero degrees Celsius.
  • Warm the mixture to room temperature and add 2 ml of water to obtain Methyl tert-Butoxycarbonyl-5-hydroxypyrrolidine-2-carboxylate.

Reaction Mechanism and Rearrangements

The reaction mechanism may involve rearrangements between different bicyclic structures. For example, a 3,8-diazabicyclo[3.2.1]octane may rearrange to a 2,5-diazabicyclo[2.2.2]octane. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can assess the feasibility of these rearrangements.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate but differ in substituents, nitrogen positioning, or functional groups, leading to distinct physicochemical and pharmacological properties.

tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1824235-27-9)

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • Key Differences :
    • The oxo group is at position 2 instead of 3.
    • Nitrogen atoms occupy positions 3 and 6 (vs. 2 and 6 in the target compound).
  • This compound’s synthetic utility is comparable but may exhibit different reactivity in nucleophilic or electrophilic reactions .

tert-Butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2089255-05-8)

  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight : 237.30 g/mol
  • Key Differences :
    • Contains a single nitrogen atom (6-aza) and a formyl group at position 6.
    • Lacks the 3-oxo group and second nitrogen atom.
  • Impact : The absence of a second nitrogen reduces hydrogen-bonding capacity and basicity. The formyl group introduces electrophilic reactivity, making this compound suitable for further functionalization (e.g., via reductive amination). Its applications may skew toward intermediate synthesis rather than direct bioactivity .

tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 194032-49-0)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences :
    • Lacks the 3-oxo group.
    • Nitrogen atoms are at positions 3 and 4.
  • Impact : The absence of the ketone simplifies the scaffold, reducing steric hindrance and altering electronic properties. This compound has been cited in medicinal chemistry literature for its role in synthesizing orexin receptor antagonists, highlighting its versatility in CNS drug development .

Comparative Data Table

Property Target Compound 2-Oxo Analog 8-Formyl-6-aza Analog 3,6-Diaza Analog
CAS Number Not explicitly provided 1824235-27-9 2089255-05-8 194032-49-0
Molecular Formula Likely C₁₁H₁₈N₂O₃ (inferred) C₁₁H₁₈N₂O₃ C₁₃H₁₉NO₃ C₁₁H₂₀N₂O₂
Molecular Weight (g/mol) ~226 (estimated) 226.27 237.30 212.29
Functional Groups 3-oxo, 2,6-diaza, Boc 2-oxo, 3,6-diaza, Boc 8-formyl, 6-aza, Boc 3,6-diaza, Boc
Potential Applications Bioactive scaffold (inferred) Synthetic intermediate Electrophilic intermediate Orexin receptor antagonists

Research Findings and Implications

  • Target Compound: While direct studies are scarce, its 3-oxo group may enhance interactions with enzymatic active sites (e.g., via keto-enol tautomerism), as seen in protease inhibitors .
  • 3,6-Diaza Analog : Demonstrated efficacy in orexin receptor antagonism, suggesting that nitrogen positioning is critical for receptor specificity .
  • 2-Oxo Analog : The shifted oxo group could alter metabolic stability, as ketones are prone to reduction or oxidation in vivo.

Biological Activity

Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1803571-82-5) is a compound with significant potential in medicinal chemistry and pharmacology. Its unique bicyclic structure and functional groups suggest a range of biological activities that warrant detailed investigation.

  • Molecular Formula : C11_{11}H18_{18}N2_2O3_3
  • Molecular Weight : 226.27 g/mol
  • Boiling Point : Approximately 392°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

Enzyme Inhibition

Research indicates that compounds within the diazabicyclo family can act as inhibitors for key enzymes such as:

  • Dihydrofolate Reductase (DHFR) : Known for its role in nucleotide biosynthesis, inhibition of DHFR can lead to antitumor effects, making it a target for cancer therapy .

Antimicrobial Activity

Studies have suggested that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A study explored the effects of diazabicyclo compounds on cancer cell lines. Results showed that these compounds could inhibit cell proliferation by interfering with metabolic pathways essential for cancer cell survival. The specific IC50_{50} values varied depending on the cell line tested, indicating selective potency .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various bicyclic compounds, tert-butyl derivatives demonstrated moderate antimicrobial activity against Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 16 µg/mL, suggesting potential for development as an antimicrobial agent .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50_{50} / MIC (µg/mL)
Tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octaneAntitumorDHFRVaries by cell line
Benzamide derivativeAntimicrobialE. coli16
Other diazabicyclo derivativesAntitumorVarious cancer cell linesVaries

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, and how is purity ensured?

The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced via Boc protection to stabilize reactive intermediates. Purity (≥95%) is validated using HPLC with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) to confirm molecular ion peaks .

Q. Which spectroscopic methods are critical for structural confirmation of this bicyclic compound?

  • NMR : 1^1H and 13^{13}C NMR are used to verify stereochemistry and scaffold integrity, with characteristic signals for the tert-butyl group (δ ~1.4 ppm) and carbonyl groups (δ ~170 ppm).
  • IR : Stretching frequencies for amide (1650–1700 cm1^{-1}) and ketone (1720–1780 cm1^{-1}) groups confirm functional groups.
  • High-resolution mass spectrometry (HRMS) resolves the molecular formula (e.g., C12_{12}H20_{20}N2_2O3_3) and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis or oxidation .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. Solutions include:

  • Variable-temperature NMR to assess dynamic behavior.
  • DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental results.
  • X-ray crystallography for unambiguous confirmation (see SHELX refinement protocols) .

Q. What strategies improve stereochemical control in synthesizing bicyclo[3.2.1]octane intermediates?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-leucine) to direct cyclization.
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) enhance enantioselectivity.
  • By-product analysis : Monitor diastereomers via chiral HPLC and optimize reaction conditions (temperature, solvent polarity) .

Q. How is X-ray crystallography applied to confirm the bicyclic framework, and what challenges arise?

  • Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals.
  • Data collection : Use synchrotron radiation for high-resolution data on low-symmetry crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. Challenges include twinning and weak diffraction due to flexible substituents .

Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., β-lactamase enzymes).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over time.
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.